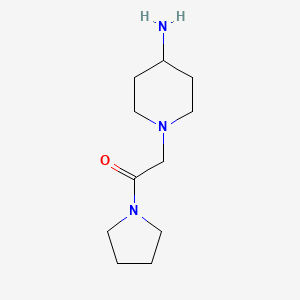

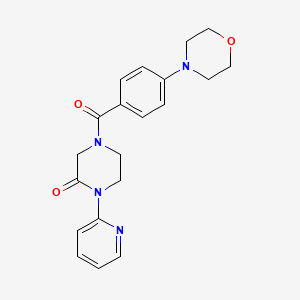

![molecular formula C13H14N4O2 B2403391 N-(6-méthylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448035-14-0](/img/structure/B2403391.png)

N-(6-méthylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a useful research compound. Its molecular formula is C13H14N4O2 and its molecular weight is 258.281. The purity is usually 95%.

BenchChem offers high-quality N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications dans les cellules solaires

Des composés aux structures similaires ont été utilisés dans les cellules solaires sensibilisées par des colorants. Ils ont été synthétisés et utilisés comme co-sensibilisateurs et co-adsorbants en combinaison avec un complexe de ruthénium N719 . L'amélioration de l'efficacité est attribuée au fait que ces complexes coordonnés surmontent la déficience d'absorption de N719 dans la région des faibles longueurs d'onde du spectre visible .

Applications thérapeutiques

L'imidazole, un composé similaire, présente un large éventail d'activités thérapeutiques telles que les analgésiques, les antifongiques, les antihypertenseurs, les antiobésité, les antitumoraux, les antiviraux, les anthelminthiques, les antituberculeux, les antiulcéreux, les antihistaminiques, les anti-inflammatoires, les antidépresseurs, les antidiabétiques, les anticonvulsivants, les antiallergiques, les antirhumatismaux, les antiasthmatiques, les alpha-bloquants, les antiprotozoaires, les anti-âge, les anticoagulants, les antimalariques et les anti-amibiens .

Activité cytotoxique

Des composés aux structures similaires ont montré une activité cytotoxique contre des lignées cellulaires cancéreuses humaines, notamment HepG2 et MDA-MB-231 . Ils se sont montrés prometteurs en tant qu'inhibiteurs contre MDA-MB-231 .

Agents anti-tuberculeux

Des rapports révèlent que les analogues de la pyrazine et de la pyrazinamide peuvent présenter une activité anti-tuberculeuse plus élevée contre MTB .

Chimie de coordination

Les dérivés de la thiourée, qui sont des composés similaires, ont une longue histoire en tant que ligands fonctionnels en chimie de coordination. Ils se coordonnent aux métaux via les atomes O et S .

Mécanisme D'action

Target of Action

Similar compounds have shown significant activity against certain kinases and enzymes

Mode of Action

It’s known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating kinase activity

Biochemical Pathways

Similar compounds have been involved in various biochemical processes, such as the protodeboronation of pinacol boronic esters and the inhibition of Mycobacterium tuberculosis

Result of Action

Similar compounds have shown significant activity against certain kinases and enzymes , suggesting potential therapeutic applications

Propriétés

IUPAC Name |

N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-9-4-2-5-11(14-9)15-13(18)10-8-12-17(16-10)6-3-7-19-12/h2,4-5,8H,3,6-7H2,1H3,(H,14,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBONFBJHSAOIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=NN3CCCOC3=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2403309.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2403310.png)

![2-(2,3-difluorophenyl)-7-ethoxy-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2403311.png)

![1-(4-fluorophenyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2403312.png)

![4-[(Tert-butyldimethylsilyl)oxy]-2,6-difluorophenol](/img/structure/B2403317.png)

![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)butanoate](/img/structure/B2403322.png)

![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)